N-(2-naphthyl)propanamide
Overview
Description
N-(2-naphthyl)propanamide is an organic compound with the molecular formula C13H13NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a propanamide group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-naphthyl)propanamide can be synthesized through several methods. One common approach involves the reaction of 2-naphthylamine with propionic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Another method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling of 2-naphthylamine with propionic acid. This reaction is carried out at room temperature and yields the desired amide product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-naphthyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction of this compound can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) and conditions like elevated temperatures.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-naphthyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-naphthyl)propanamide involves its interaction with specific molecular targets. For instance, in antibacterial studies, it has been shown to inhibit the activity of enoyl-acyl carrier protein reductase, an enzyme involved in bacterial fatty acid biosynthesis . This inhibition disrupts the bacterial cell membrane synthesis, leading to antibacterial effects.
Comparison with Similar Compounds
N-(2-naphthyl)propanamide can be compared with other naphthalene derivatives such as:
6-methoxy-2-naphthylpropanamide: Known for its antibacterial activity.
2-naphthylamine: A precursor in the synthesis of various naphthalene derivatives.
Naphthoquinone: An oxidized form of naphthalene with distinct chemical properties.
Properties
IUPAC Name |
N-naphthalen-2-ylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-13(15)14-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSXPRRSRBMNGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=CC=CC=C2C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279355 | |
Record name | N-(2-naphthyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2760-34-1 | |
Record name | NSC12421 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12421 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-naphthyl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00279355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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